7-Hydroxyindole Inhibits Human Melanoma Tyrosinase with 4.6-Fold Higher Potency than 5-Hydroxyindole
In a direct head-to-head comparison against human HMV-II melanoma tyrosinase, 7-hydroxyindole exhibited an IC₅₀ of 79 µM, whereas 5-hydroxyindole was significantly weaker (IC₅₀ = 366 µM), representing a 4.6-fold difference. The 6-isomer was even more potent (IC₅₀ = 20 µM), and the standard inhibitor kojic acid gave IC₅₀ = 342 µM [1]. The inhibition by all hydroxyindoles tested was competitive with respect to L-DOPA substrate.
| Evidence Dimension | Tyrosinase inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 79 µM (7-hydroxyindole) |
| Comparator Or Baseline | 5-Hydroxyindole IC₅₀ = 366 µM; 6-hydroxyindole IC₅₀ = 20 µM; kojic acid IC₅₀ = 342 µM |
| Quantified Difference | 4.6-fold more potent than 5-hydroxyindole; 3.9-fold less potent than 6-hydroxyindole |
| Conditions | Human HMV-II melanoma cell tyrosinase, L-DOPA substrate, catecholase activity assay, competitive inhibition kinetics |
Why This Matters
For antimelanogenic drug discovery, the hydroxyl position on the indole ring is a critical potency determinant; 7-hydroxyindole provides a distinct activity profile that cannot be replicated by the 5-isomer.
- [1] Yamazaki Y, Kawano Y. Inhibitory effect of hydroxyindoles and their analogues on human melanoma tyrosinase. Z Naturforsch C J Biosci. 2010;65(1-2):49-54. PMID: 20355321. View Source
